Welcome to the BenchChem Online Store!
molecular formula C14H21NO7 B8816273 tert-Butyl (3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-oxopropyl)carbamate CAS No. 865364-92-7

tert-Butyl (3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-oxopropyl)carbamate

Cat. No. B8816273
M. Wt: 315.32 g/mol
InChI Key: BTXIPOJKDQOLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08293762B2

Procedure details

Boc-β-alanine (25 g, 132 mmol), Meldrum's acid (20.9 g, 145 mmol) and 4-dimethylaminopyridine (DMAP, 24.2 g, 198 mmol) were dissolved in 700 mL of dry dichloromethane (DCM) at 0° C. under nitrogen atmosphere. To this solution 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 30.4 g, 158 mmol) was added. The resulting solution was allowed to reach room temperature and stirred overnight. The reaction mixture was washed (0.5 L×4) with 5% KHSO4 aqueous solution. The organic layer was dried over anh. Na2SO4, filtered and evaporated under vacuum, affording crude [3-(2,2-dimethyl-4,6-dioxo-[1,3]dioxan-5-yl)-3-oxo-propyl]-carbamic acid tert-butyl ester that was dissolved in 600 mL of ethylacetate and refluxed for 4 hours. The solvent was reduced to 150 mL under vacuum and the resulting solution was allowed to crystallize at 4° C. overnight. The solid was filtered and washed with cold ethyl acetate affording 18.4 g (65% yield) of the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][CH2:9][CH2:10][C:11]([OH:13])=O)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[CH3:14][C:15]1([CH3:23])[O:22][C:20](=[O:21])[CH2:19][C:17](=[O:18])[O:16]1.Cl.CN(C)CCCN=C=NCC>CN(C)C1C=CN=CC=1.ClCCl>[C:4]([O:3][C:1](=[O:2])[NH:8][CH2:9][CH2:10][C:11]([CH:19]1[C:20](=[O:21])[O:22][C:15]([CH3:23])([CH3:14])[O:16][C:17]1=[O:18])=[O:13])([CH3:5])([CH3:6])[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCC(=O)O
Name
Quantity
20.9 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
24.2 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
700 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
30.4 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
WASH
Type
WASH
Details
The reaction mixture was washed (0.5 L×4) with 5% KHSO4 aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anh. Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCC(=O)C1C(OC(OC1=O)(C)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.